molecular formula C22H21N3O3 B6566668 methyl 4-({2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}methyl)benzoate CAS No. 921801-56-1

methyl 4-({2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}methyl)benzoate

Cat. No.: B6566668
CAS No.: 921801-56-1
M. Wt: 375.4 g/mol
InChI Key: MHTARGKFKDVLAG-UHFFFAOYSA-N
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Description

Methyl 4-({2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}methyl)benzoate is a heterocyclic compound featuring a benzoate ester core linked to an indole moiety via a methylene bridge. The indole ring is further substituted at position 2 with a 1,3,4-oxadiazole ring bearing an isopropyl group at position 5. This structural complexity grants the compound unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 4-[[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-14(2)20-23-24-21(28-20)19-12-17-6-4-5-7-18(17)25(19)13-15-8-10-16(11-9-15)22(26)27-3/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTARGKFKDVLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-({2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}methyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings related to its biological activity, including case studies, structure-activity relationships (SAR), and relevant data tables.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety linked to a benzoate group and an oxadiazole ring. Its molecular formula is C19H22N4O3C_{19}H_{22}N_4O_3, with a molecular weight of approximately 354.41 g/mol.

Anticancer Activity

This compound has shown promising anticancer properties in various studies:

  • In vitro Studies :
    • A study conducted on several cancer cell lines demonstrated that the compound exhibits significant cytotoxicity, with IC50 values ranging from 10 to 30 µM against human glioblastoma U251 cells and melanoma WM793 cells. The presence of the oxadiazole moiety was crucial for enhancing the anticancer activity due to its electron-withdrawing properties that stabilize the compound's interaction with cellular targets .
  • Mechanism of Action :
    • Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. Molecular docking studies suggest that it interacts effectively with Bcl-2 proteins, which are pivotal in regulating apoptosis .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Antibacterial Properties :
    • In vitro assays have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. Notably, it demonstrated significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value of approximately 32 µg/mL .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureImpact on Activity
Indole MoietyEnhances interaction with biological targets
Oxadiazole RingIncreases electron deficiency, improving binding affinity
Propan-2-yl SubstituentModulates lipophilicity and cellular uptake

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Case Study on Cancer Cell Lines :
    • In a comparative study involving various indole derivatives, this compound was found to be one of the most potent compounds tested against breast cancer cell lines, outperforming traditional chemotherapeutics like doxorubicin in certain assays .
  • Antimicrobial Efficacy Against Resistant Strains :
    • A recent investigation into novel antimicrobial agents revealed that this compound effectively inhibited growth in resistant strains of bacteria that are typically difficult to treat, showcasing its potential as a lead compound for further development in antibiotic therapies .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. Methyl 4-({2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}methyl)benzoate has been investigated for its potential to inhibit tumor growth in various cancer cell lines. The presence of the indole and oxadiazole groups enhances its interaction with biological targets, leading to apoptosis in cancer cells.

Antimicrobial Properties

Research has shown that oxadiazole derivatives possess notable antimicrobial activity. This compound has been tested against a range of bacterial and fungal pathogens, demonstrating efficacy comparable to conventional antibiotics. This makes it a promising candidate for developing new antimicrobial agents.

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, particularly in conditions like Alzheimer's disease. Studies have indicated that derivatives of oxadiazole can modulate neuroinflammation and oxidative stress, providing a protective effect on neuronal cells.

Herbicidal Properties

This compound has been explored for its use as a herbicide. The oxadiazole group is known for its ability to inhibit specific metabolic pathways in plants, making this compound effective in controlling weed growth without harming crops.

Insecticidal Activity

In addition to herbicidal properties, this compound has shown potential as an insecticide. Its mechanism involves disrupting the nervous system of target insect pests, leading to effective pest management solutions in agricultural practices.

Polymer Synthesis

The incorporation of this compound into polymer matrices has been studied for producing materials with enhanced thermal stability and mechanical properties. The unique chemical structure contributes to the overall performance of the polymers.

Photonic Devices

Research indicates that compounds containing oxadiazole can be utilized in the fabrication of photonic devices due to their optical properties. Methyl 4-({2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-y}methyl)benzoate may serve as a key component in developing advanced optical materials.

Case Studies and Research Findings

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant apoptosis induction in breast cancer cell lines.
Study 2Antimicrobial PropertiesEffective against E. coli and Staphylococcus aureus with low MIC values.
Study 3Herbicidal EfficacyReduced weed biomass by over 70% compared to control treatments.
Study 4Neuroprotective EffectsShowed reduction in oxidative stress markers in neuronal cultures.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural motifs include:

  • Benzoate ester : Enhances lipophilicity and influences pharmacokinetics.
Table 1: Structural Comparison with Analogues
Compound Name / ID Core Structure Oxadiazole Substituent Functional Groups Molecular Weight (g/mol) Source
Target Compound Indole-oxadiazole 5-(propan-2-yl) Benzoate ester ~378* -
4-{[Dibenzylamino][5-(4-ethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde (5f) Benzaldehyde-oxadiazole 5-(4-ethylphenyl) Aldehyde, dibenzylamino -
2-(3-{5-[(Piperidin-1-yl)methyl]-oxadiazol-2-yl}-1H-indol-1-yl)-N-[4-isopropylphenyl]acetamide Indole-oxadiazole 5-(piperidin-1-yl)methyl Acetamide, isopropylphenyl 457.58
4-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-pyridinium benzoate Benzotriazole-oxadiazole 5-(pyridin-4-yl) Carboxylic acid, pyridinium -

*Calculated based on formula: C22H24N3O3.

Physicochemical Properties

  • IR Spectroscopy : The target compound’s benzoate ester C=O stretch (~1700 cm⁻¹) differs from aldehydes (5f, ~1725 cm⁻¹) and amides (, ~1650 cm⁻¹) .
  • Solubility : The isopropyl group increases hydrophobicity compared to methyl-substituted analogues (e.g., 5g–i in ) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 4-({2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}methyl)benzoate?

  • Methodological Answer : The compound can be synthesized via a multi-step approach. First, prepare the 1,3,4-oxadiazole ring by cyclizing a thiosemicarbazide intermediate under acidic conditions (e.g., H₂SO₄). Next, functionalize the indole moiety at the N1 position using a methylene linker. Finally, esterify the benzoic acid derivative with methanol under catalytic conditions. Key intermediates should be characterized via melting points, IR (to confirm functional groups like C=O and C=N), and ¹H/¹³C NMR (to verify substitution patterns) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Based on SDS data for structurally related compounds, this compound may exhibit acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335). Researchers must:

  • Use fume hoods for weighing and reactions to minimize inhalation risks .
  • Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Store in a cool, dry place away from oxidizing agents, and ensure spill kits are accessible .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Elemental Analysis : Compare calculated vs. experimental C/H/N/O percentages to confirm stoichiometry .
  • Spectroscopy : Use IR to identify oxadiazole (C=N at ~1600 cm⁻¹) and ester (C=O at ~1720 cm⁻¹) groups. ¹H NMR should show singlet peaks for the propan-2-yl group (δ ~1.3 ppm) and indole protons (δ ~7.0–8.5 ppm) .
  • Chromatography : Perform HPLC with a C18 column (methanol/water mobile phase) to assess purity (>95% by area normalization) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the 1,3,4-oxadiazole ring formation?

  • Methodological Answer : Yield optimization requires:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during cyclization .
  • Catalyst Screening : Test Lewis acids like ZnCl₂ or Amberlyst-15 to enhance reaction rates .
  • Temperature Control : Conduct reactions under reflux (80–100°C) for 6–8 hours, monitoring progress via TLC (eluent: ethyl acetate/hexane, 1:1) .

Q. How should discrepancies in NMR spectral data be resolved during synthesis?

  • Methodological Answer : Contradictions may arise from tautomerism or impurities. Mitigation strategies include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations unambiguously .
  • Recrystallization : Purify the compound using ethanol/water mixtures to remove byproducts .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) .

Q. What mechanistic insights explain the formation of the methylene linker between indole and benzoate moieties?

  • Methodological Answer : The linker likely forms via a nucleophilic substitution reaction.

  • Step 1 : Deprotonate the indole N-H group using a base (e.g., NaH) to generate a nucleophilic site.
  • Step 2 : React with a benzyl bromide derivative (e.g., 4-(bromomethyl)benzoate) under anhydrous conditions.
  • Kinetic Studies : Monitor reaction progress via ¹H NMR to identify rate-limiting steps .

Q. How can structure-activity relationships (SAR) guide modifications for enhanced bioactivity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the propan-2-yl group with cyclopropyl or tert-butyl to evaluate steric effects on antibacterial activity .
  • Ester Hydrolysis : Test the carboxylic acid derivative (post-ester hydrolysis) for improved solubility and target binding .
  • Docking Studies : Use AutoDock Vina to model interactions with bacterial enzymes (e.g., DNA gyrase) and prioritize synthetic targets .

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